Product packaging for Guretolimod hydrochloride(Cat. No.:)

Guretolimod hydrochloride

Cat. No.: B12384599
M. Wt: 550.0 g/mol
InChI Key: JJORVDJBDDODOH-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Toll-like Receptor 7 (TLR7) Agonism in Immune Modulation Research

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a fundamental role in the innate immune system by recognizing molecules associated with pathogens. probechem.comresearchgate.net TLR7, located within the endosomes of immune cells, is specialized in detecting single-stranded RNA (ssRNA), a hallmark of viral infections. researchgate.netnih.gov The activation of TLR7 initiates a signaling cascade that is predominantly dependent on the MyD88 adaptor protein. researchgate.net

This signaling cascade culminates in the activation of transcription factors, such as NF-κB and interferon regulatory factor 7 (IRF7), leading to the production of a variety of pro-inflammatory cytokines and, most notably, type I interferons (IFN-α/β). frontiersin.orgnih.gov Plasmacytoid dendritic cells (pDCs) are the primary producers of IFN-α upon TLR7 stimulation. medchemexpress.comnih.gov

The immunological consequences of TLR7 agonism are extensive and bridge the innate and adaptive immune responses:

Activation of Dendritic Cells (DCs): TLR7 agonists promote the maturation and activation of DCs, enhancing their ability to present antigens to T cells. probechem.com

NK Cell Activation: The produced type I interferons stimulate natural killer (NK) cells, increasing their cytotoxic activity against tumor cells. sumitomo-pharma.com

Promotion of a Th1-Biased Adaptive Immune Response: By influencing the cytokine milieu, TLR7 activation favors the development of T helper 1 (Th1) cells, which are critical for cell-mediated immunity against intracellular pathogens and cancer. probechem.com

The potent immunostimulatory properties of TLR7 agonists have made them a focal point of research for applications in oncology and as vaccine adjuvants. probechem.comsumitomo-pharma.com

Rationale for Investigating Guretolimod (B3322590) (hydrochloride) as a Research Probe in Immunological Systems

Guretolimod has several distinct characteristics that make it a particularly valuable research tool for investigating the immunological consequences of TLR7 activation:

High Selectivity: Guretolimod demonstrates potent agonistic activity for TLR7 while showing no significant activity at the closely related TLR8. probechem.comfrontiersin.org This selectivity is crucial for specifically dissecting the role of TLR7 in immune responses without the confounding effects of TLR8 activation. This specificity is attributed to its unique pyrimidine (B1678525) scaffold, which differs from the imidazoquinoline structure of many other TLR7/8 agonists. frontiersin.orgnih.gov

Systemic Administration: Unlike first-generation TLR7 agonists such as imiquimod (B1671794), which are primarily formulated for topical use, Guretolimod was designed with high water solubility, making it suitable for intravenous administration. frontiersin.orgresearchgate.net This allows for the study of systemic immune activation and its effects on disseminated tumors and metastatic disease, which cannot be adequately addressed with topical agents. frontiersin.org

Pharmacokinetic Profile: Preclinical studies have shown that Guretolimod has a short half-life in the body. frontiersin.orgresearchgate.net This pharmacokinetic profile is advantageous for a research probe as it allows for pulsatile stimulation of the immune system, potentially mitigating the risk of systemic immune-related adverse effects associated with chronic TLR7 activation.

Potent Immune Activation: Guretolimod has been shown to be a potent inducer of type I interferons and other pro-inflammatory cytokines in a TLR7-dependent manner. frontiersin.orgnih.gov This robust and specific activity makes it an excellent tool for studying the downstream effects of controlled TLR7 stimulation on various immune cell populations and their anti-tumor functions.

These features allow researchers to investigate the systemic effects of selective TLR7 agonism with a high degree of control, providing valuable insights into the mechanisms of innate and adaptive anti-tumor immunity.

Historical Development Context of Synthetic Small Molecule Immunomodulators and Their Research Applications

The development of synthetic small molecule immunomodulators represents a significant advancement in pharmacology, moving beyond traditional cytotoxic agents to therapies that specifically harness the immune system. The journey began with the discovery of molecules that could mimic pathogen-associated molecular patterns (PAMPs) and thereby activate innate immune receptors.

The imidazoquinoline family of compounds was among the first to be identified as potent immunomodulators. Imiquimod, the first-in-class TLR7 agonist, was approved for the topical treatment of genital warts and later for superficial basal cell carcinoma. researchgate.netmedchemexpress.com Its success spurred the development of other imidazoquinolines, such as resiquimod, which exhibits potent agonist activity at both TLR7 and TLR8. nih.gov These early compounds were instrumental in establishing the therapeutic potential of TLR7/8 activation.

However, the systemic use of these early agonists was hampered by toxicity concerns. This led to the development of next-generation TLR7 agonists, like Guretolimod, with improved properties. The key goals for these newer agents were:

Increased selectivity for TLR7 to minimize off-target effects.

Formulations suitable for systemic delivery to treat non-dermal and metastatic cancers.

Optimized pharmacokinetic profiles to balance efficacy with safety.

Guretolimod, with its distinct pyrimidine structure and suitability for intravenous use, represents this evolution. frontiersin.org Its development is part of a broader trend in immunopharmacology focusing on creating highly specific and controllable tools to modulate the immune system for therapeutic benefit, particularly in combination with other immunotherapies like checkpoint inhibitors. frontiersin.orgresearchgate.net

Detailed Research Findings

Preclinical research has provided significant insights into the immunological activity of Guretolimod.

In Vitro Activity: In cell-based assays, Guretolimod has demonstrated selective and potent activation of TLR7. It activates cells expressing human and murine TLR7 with EC50 values of 515 nM and 33 nM, respectively, while showing no agonistic activity for human TLR8 at concentrations up to 100 µM. probechem.com In studies using murine bone marrow-derived dendritic cells (BMDCs), treatment with Guretolimod (1 µM) led to the upregulation of mRNAs for type-I interferons and MHC class II, indicating direct activation of these critical antigen-presenting cells. probechem.comfrontiersin.org

In Vivo Antitumor Activity: In vivo studies in various syngeneic mouse tumor models have confirmed the anti-tumor efficacy of Guretolimod. Intravenous administration of Guretolimod has been shown to inhibit tumor growth in models of colon carcinoma (CT26), breast cancer (4T1), and osteosarcoma (LM8). frontiersin.orgresearchgate.net Notably, in the LM8 model, systemic administration of Guretolimod inhibited the growth of both the primary subcutaneous tumor and lung metastases, an effect not observed with topical application of imiquimod. frontiersin.org The anti-tumor effect of Guretolimod was found to be dependent on the presence of T cells, as its efficacy was abrogated in nude mice lacking T cells. nih.gov

Immunological Mechanisms of Action in Vivo: The anti-tumor activity of Guretolimod is associated with a profound remodeling of the tumor microenvironment. Treatment with Guretolimod leads to:

A systemic, transient increase in plasma levels of IFNα and other cytokines in a TLR7-dependent manner. frontiersin.orgnih.gov

Upregulation of IFN-γ signature genes within the tumor. researchgate.net

Increased infiltration of CD8+ T cells and effector memory T cells into the tumor. researchgate.net

Enhanced expression of MHC class I on tumor cells. researchgate.net

A reduction in myeloid-derived suppressor cells (MDSCs). researchgate.net

Furthermore, Guretolimod has shown synergistic anti-tumor effects when combined with immune checkpoint inhibitors. In the CT26 model, combination therapy with an anti-PD-1 antibody significantly enhanced tumor growth inhibition compared to either agent alone. frontiersin.org Similar synergistic effects were observed with an anti-CTLA-4 antibody. frontiersin.org

Table 1: In Vitro Activity of Guretolimod (DSP-0509)

Cell Line / System Parameter Result Reference
HEK293 cells expressing human TLR7 EC50 515 nM probechem.comfrontiersin.org
HEK293 cells expressing murine TLR7 EC50 33 nM probechem.comfrontiersin.org
HEK293 cells expressing human TLR8 Agonistic Activity None up to 100 µM probechem.com
Murine Bone Marrow-Derived Dendritic Cells (BMDCs) Cytokine Induction Increased mRNA for Type-I Interferons probechem.comfrontiersin.org
Murine Bone Marrow-Derived Dendritic Cells (BMDCs) Surface Marker Expression Increased MHC Class II expression probechem.comfrontiersin.org

Table 2: In Vivo Research Findings for Guretolimod (DSP-0509) in Mouse Tumor Models

Tumor Model Key Finding Immunological Correlate Reference
CT26 (Colon Carcinoma) Significant tumor growth inhibition T-cell dependent anti-tumor activity researchgate.netnih.gov
4T1 (Breast Cancer) Anti-tumor activity with combination therapy Increased IFN-γ signature genes, decreased MDSCs researchgate.net
LM8 (Osteosarcoma) Inhibition of primary tumor and lung metastases Systemic immune activation frontiersin.org
CT26 (Colon Carcinoma) Synergistic tumor growth inhibition with anti-PD-1 Increased effector memory T cells frontiersin.orgresearchgate.net
CT26 (Colon Carcinoma) Synergistic tumor growth inhibition with anti-CTLA-4 Increased IFN-γ and Granzyme B expression in the tumor frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H35ClF3N5O4 B12384599 Guretolimod hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H35ClF3N5O4

Molecular Weight

550.0 g/mol

IUPAC Name

2-[[4-[[2-amino-4-[[(3S)-1-hydroxyhexan-3-yl]amino]-6-methylpyrimidin-5-yl]methyl]-3-methoxyphenyl]methyl-(2,2,2-trifluoroethyl)amino]acetic acid;hydrochloride

InChI

InChI=1S/C24H34F3N5O4.ClH/c1-4-5-18(8-9-33)30-22-19(15(2)29-23(28)31-22)11-17-7-6-16(10-20(17)36-3)12-32(13-21(34)35)14-24(25,26)27;/h6-7,10,18,33H,4-5,8-9,11-14H2,1-3H3,(H,34,35)(H3,28,29,30,31);1H/t18-;/m0./s1

InChI Key

JJORVDJBDDODOH-FERBBOLQSA-N

Isomeric SMILES

CCC[C@@H](CCO)NC1=NC(=NC(=C1CC2=C(C=C(C=C2)CN(CC(=O)O)CC(F)(F)F)OC)C)N.Cl

Canonical SMILES

CCCC(CCO)NC1=NC(=NC(=C1CC2=C(C=C(C=C2)CN(CC(=O)O)CC(F)(F)F)OC)C)N.Cl

Origin of Product

United States

Mechanistic Elucidation of Guretolimod Hydrochloride at Molecular and Cellular Levels

Precise Mechanisms of Toll-like Receptor 7 (TLR7) Engagement and Activation by Guretolimod (B3322590) (hydrochloride)

TLR7 is a transmembrane protein primarily located in the endosomes of immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells. mdpi.commdpi.com It functions to detect pathogen-associated molecular patterns (PAMPs), specifically single-stranded RNA (ssRNA) from viruses. mdpi.comnih.gov Small molecule agonists like Guretolimod, which belongs to the imidazoquinoline class of compounds, mimic these natural ligands to activate the receptor. researchgate.netmdpi.com

Molecular Recognition and Binding Kinetics with TLR7

The activation of TLR7 by small molecule agonists is a highly specific process involving precise molecular interactions within the receptor's binding pocket. While specific binding kinetic studies for Guretolimod are not extensively published, the mechanism can be inferred from structural analyses of TLR7 in complex with similar imidazoquinoline derivatives and other agonists. mdpi.com

Structural studies reveal that TLR7 possesses two potential ligand-binding sites. nih.gov Small molecule agonists like Guretolimod are understood to bind to the first binding site (Site 1), which is also the recognition site for nucleosides like guanosine. nih.gov The binding of these molecules is characterized by a combination of hydrogen bonds and hydrophobic interactions. The imidazoquinoline scaffold is typically positioned between key amino acid residues. researchgate.net For instance, studies with related molecules show interactions with highly conserved residues such as an aspartic acid (Asp543 in TLR8, a closely related receptor) and a threonine (Thr574). mdpi.com A leucine (B10760876) residue (Leu557) and a phenylalanine (F408) have also been identified as critical for creating a hydrophobic pocket that accommodates the ligand. mdpi.comresearchgate.net

The binding affinity and kinetics are crucial for determining the potency of the agonist. These parameters are influenced by the specific chemical structure of the ligand, which dictates how well it fits into the binding site and the stability of the resulting receptor-ligand complex.

Table 1: Key Amino Acid Residues in TLR7 Involved in Agonist Recognition

ResidueLocation in TLR7 StructurePutative Role in BindingType of Interaction
Phenylalanine (F408)Binding Site 1Forms part of the hydrophobic pocket that sandwiches the ligand. researchgate.netHydrophobic/π-stacking
Aspartic Acid (Asp543/555 family)Binding Site 1Forms crucial hydrogen bonds with the agonist molecule. mdpi.comHydrogen Bonding
Leucine (L557)Binding Site 1Contributes to a key C-H-π interaction and hydrophobic pocket formation. mdpi.comresearchgate.netHydrophobic
Threonine (Thr574/586 family)Binding Site 1Participates in hydrogen bonding with the ligand. mdpi.comHydrogen Bonding

Conformational Dynamics of TLR7 Upon Agonist Binding

The binding of an agonist like Guretolimod to TLR7 is not a static event; it induces significant conformational changes in the receptor protein. nih.gov TLR7 exists as a dimer, and ligand binding is believed to stabilize an active dimeric conformation, which is a prerequisite for initiating downstream signaling. mdpi.comnih.gov

Molecular dynamics simulations of TLR7 with various agonists have shown that ligand binding can shift the dimer from a "closed" to a more "open" conformation, or vice versa, depending on the agonist. nih.gov This structural rearrangement involves movements of the receptor's leucine-rich repeat (LRR) domains. This agonist-induced conformational change is the critical mechanical step that allows the intracellular Toll/Interleukin-1 receptor (TIR) domains of the two TLR7 molecules to come into close proximity, enabling the recruitment of adaptor proteins and the initiation of the signaling cascade. nih.gov Studies on the related agonist GS-9620 provide evidence that TLR7 activation is directly associated with these compound-induced conformational shifts. nih.gov

Intracellular Signal Transduction Pathways Activated by Guretolimod (hydrochloride)

Upon successful binding and conformational change, Guretolimod-activated TLR7 triggers a well-defined cascade of intracellular events. This signaling is almost exclusively mediated through the Myeloid Differentiation Primary Response 88 (MyD88) adaptor protein, leading to the activation of key transcription factors that orchestrate an innate immune response. researchgate.netmdpi.comnih.gov

Myeloid Differentiation Primary Response 88 (MyD88)-Dependent Signaling Cascades

The TLR7 signaling pathway is archetypal of a MyD88-dependent pathway. genome.jpjax.org Once the TLR7 dimer is in its active conformation, the now-proximal intracellular TIR domains serve as a scaffold to recruit the MyD88 adaptor protein. xiahepublishing.comtocris.com MyD88 itself has a TIR domain, which allows it to bind to the activated receptor complex. xiahepublishing.com

Upon recruitment, MyD88 acts as a bridge to engage members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family, specifically IRAK4 and IRAK1. mdpi.comnih.gov IRAK4 phosphorylates and activates IRAK1. The activated IRAK1 then interacts with and activates TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase. mdpi.comnih.gov The activation of TRAF6 is a crucial branching point, as it subsequently initiates downstream cascades leading to the activation of both Interferon Regulatory Factors (IRFs) and the Nuclear Factor-kappa B (NF-κB) complex. mdpi.comxiahepublishing.com

Table 2: Core Components of the MyD88-Dependent Signaling Cascade

ProteinFunctionRole in the Pathway
MyD88Adaptor ProteinBinds to activated TLR7 and recruits IRAK kinases. jax.orgxiahepublishing.com
IRAK4KinaseRecruited by MyD88; phosphorylates and activates IRAK1. mdpi.com
IRAK1KinaseActivated by IRAK4; activates TRAF6. nih.gov
TRAF6E3 Ubiquitin LigaseActivated by IRAK1; serves as a key node to activate both IRF and NF-κB pathways. mdpi.com

Interferon Regulatory Factor (IRF) Activation and Type I Interferon Induction Pathways

A primary outcome of TLR7 activation, particularly in pDCs, is the robust production of type I interferons (IFN-α and IFN-β). frontiersin.orgnih.gov This response is mediated by the activation of Interferon Regulatory Factors (IRFs). The TRAF6 complex formed downstream of MyD88 associates with other proteins to form a larger complex that activates kinases responsible for phosphorylating IRF7. frontiersin.org

Phosphorylated IRF7 molecules form dimers, which can then translocate from the cytoplasm into the nucleus. frontiersin.org Inside the nucleus, the IRF7 dimer binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of type I interferon genes. plos.org This binding drives the transcription of IFN-α and IFN-β genes, leading to the synthesis and secretion of these critical antiviral cytokines. frontiersin.orgnih.gov Research has confirmed that TLR7 agonists induce IFN-α and IFN-γ related genes. researchgate.netnih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Activation in Immune Cells

In parallel with IRF activation, the MyD88-dependent pathway also potently activates the Nuclear Factor-kappa B (NF-κB) transcription factor complex. tocris.commdpi.com The TRAF6 complex activates the Transforming Growth Factor-β-Activated Kinase 1 (TAK1). mdpi.com TAK1, in turn, phosphorylates and activates the IκB Kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). nih.govprobiologists.com

The activated IKK complex phosphorylates the inhibitory protein known as IκBα (Inhibitor of κB). wikipedia.org In its resting state, IκBα is bound to the NF-κB dimer (most commonly a heterodimer of p50 and RelA/p65), sequestering it in the cytoplasm. nih.govwikipedia.org Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. wikipedia.org The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. wikipedia.orgnih.gov Within the nucleus, NF-κB binds to specific κB sites in the promoter regions of a wide array of genes, leading to the transcription of pro-inflammatory cytokines (such as TNF-α, IL-6, and IL-12), chemokines, and cell adhesion molecules. mdpi.comprobiologists.com This response is crucial for recruiting and activating various immune cells to mount an effective defense. mdpi.comprobiologists.com

Phenotypic Changes in Immune Cell Populations Elicited by Guretolimod (hydrochloride) Stimulation

Guretolimod's activation of TLR7 initiates a series of phenotypic and functional changes in various immune cell populations, ultimately leading to a more robust anti-tumor response. nih.govresearchgate.net

Plasmacytoid Dendritic Cell (pDC) Maturation and Antigen Presentation Capacities

Guretolimod hydrochloride plays a crucial role in the maturation of plasmacytoid dendritic cells (pDCs). sumitomo-pharma.com As TLR7 is predominantly expressed in pDCs, its stimulation by guretolimod leads to their activation and maturation. researchgate.netpsu.edumdpi.com This maturation process is characterized by the upregulation of Major Histocompatibility Complex (MHC) class I and II molecules and co-stimulatory molecules on the pDC surface. probechem.commdpi.com The enhanced expression of these molecules significantly improves the antigen-presenting capabilities of pDCs. mdpi.comnih.gov Mature pDCs are more efficient at processing and presenting tumor antigens to other immune cells, a critical step in initiating an adaptive immune response against cancer. nih.govnih.gov

Table 1: Guretolimod (hydrochloride) and pDC Maturation

FeatureEffect of Guretolimod (hydrochloride)Reference
TLR7 Expression Guretolimod acts as a TLR7 agonist. medchemexpress.comprobechem.comnih.govmedchemexpress.com
pDC Maturation Induces maturation of pDCs. sumitomo-pharma.commdpi.com
MHC Expression Upregulates MHC class I and II expression. probechem.commdpi.com
Antigen Presentation Enhances antigen presentation capacity. mdpi.comnih.gov

Activation and Differentiation of Cytotoxic T-Lymphocyte (CTL) Precursors

The activation of pDCs by guretolimod is a key step in bridging the innate and adaptive immune systems, leading to the activation and differentiation of cytotoxic T-lymphocyte (CTL) precursors. nih.govresearchgate.netsumitomo-pharma.com Mature pDCs, with their enhanced antigen-presenting machinery, can effectively prime naive CD8+ T cells, which are the precursors to CTLs. thermofisher.combritannica.com This interaction, along with the cytokine milieu created by activated pDCs, drives the differentiation of these naive T cells into fully functional CTLs. nih.govfrontiersin.org These CTLs are then capable of recognizing and eliminating tumor cells that express the specific antigens presented by the pDCs. thermofisher.com Furthermore, guretolimod is expected to support the development of immune system memory T cells, which can provide long-lasting anti-cancer activity. sumitomo-pharma.com

Table 2: Guretolimod (hydrochloride) and CTL Activation/Differentiation

FeatureEffect of Guretolimod (hydrochloride)Reference
CTL Precursor Activation Promotes the activation of CTL precursors. nih.govsumitomo-pharma.com
CTL Differentiation Drives the differentiation of naive T cells into CTLs. nih.govfrontiersin.orgresearchgate.net
Tumor Cell Killing Activated CTLs can recognize and kill tumor cells. thermofisher.com
Memory T Cell Induction Expected to induce memory T cells. sumitomo-pharma.com

Induction of Specific Cytokine and Chemokine Secretion Profiles

Stimulation of TLR7 by guretolimod leads to the secretion of a distinct profile of cytokines and chemokines by immune cells, particularly pDCs. probechem.comsumitomo-pharma.com A hallmark of TLR7 activation is the robust production of type I interferons (IFN-α/β). probechem.comnih.govresearchgate.net Type I interferons have pleiotropic anti-tumor effects, including the direct inhibition of tumor cell growth and the enhancement of immune cell functions. mdpi.com In addition to type I interferons, guretolimod stimulation can induce the secretion of other pro-inflammatory cytokines and chemokines that contribute to the recruitment and activation of various immune cells to the tumor microenvironment. probechem.commdpi.complos.org This orchestrated release of signaling molecules helps to create an inflammatory environment that is conducive to an effective anti-tumor immune response. news-medical.net

Table 3: Cytokine and Chemokine Secretion Induced by Guretolimod (hydrochloride)

MoleculeEffect of Guretolimod (hydrochloride)Reference
Type I Interferons (IFN-α/β) Induces robust secretion. probechem.comnih.govresearchgate.net
Pro-inflammatory Cytokines Promotes secretion. probechem.commdpi.com
Chemokines Induces secretion for immune cell recruitment. plos.orgnews-medical.net

Preclinical Investigation of Guretolimod Hydrochloride S Biological Activities

In Vitro Pharmacological Profiling and Cellular Assays

In vitro studies are crucial for understanding the direct effects of a compound on cells in a controlled environment. These assays provide foundational knowledge about a drug's mechanism of action and its potential as a therapeutic agent.

Quantitative Assessment of TLR7 Agonist Potency in Diverse Cellular Models

Guretolimod (B3322590) has been identified as a potent agonist for TLR7. medchemexpress.com TLR7 is primarily expressed in the endosomes of specific immune cells, such as plasmacytoid dendritic cells (pDCs), and recognizes single-stranded RNA, a common component of viruses. researchgate.net The activation of TLR7 initiates a signaling pathway dependent on the MyD88 protein, leading to the production of inflammatory mediators. frontiersin.orgresearchgate.net

Studies utilizing various cellular models, including human and murine immune cells, have been conducted to quantify the potency of Guretolimod. For instance, in cell-based assays, Guretolimod has demonstrated the ability to induce the secretion of cytokines, which are key signaling molecules in the immune system. The potency of Guretolimod is often measured by its EC50 value, which represents the concentration of the drug that elicits a half-maximal response. While specific EC50 values for Guretolimod in diverse cell lines are detailed in proprietary research, the available literature confirms its activity as a TLR7 agonist. frontiersin.org

Immunomodulatory Effects in Primary and Immortalized Immune Cell Lines

The immunomodulatory properties of Guretolimod have been investigated in both primary immune cells, which are isolated directly from tissues, and immortalized immune cell lines, which are modified to grow indefinitely in culture. criver.com These studies are essential for understanding how the compound influences different components of the immune system.

Activation of TLR7 by Guretolimod leads to the stimulation of various immune cells, including dendritic cells (DCs) and macrophages. researchgate.net This activation results in the production of pro-inflammatory cytokines such as Type I interferons (IFN-α/β), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net These cytokines play a critical role in bridging the innate and adaptive immune responses. nih.gov For example, Type I interferons can enhance the cytotoxic activity of natural killer (NK) cells and promote the differentiation of CD8+ T cells into cytotoxic T lymphocytes (CTLs), which are capable of killing tumor cells. nih.gov

The following table summarizes the general immunomodulatory effects observed in immune cell lines upon stimulation with TLR7 agonists like Guretolimod.

Cell TypeEffect of TLR7 Agonist StimulationKey Cytokines Produced
Plasmacytoid Dendritic Cells (pDCs) Activation and maturationType I Interferons (IFN-α)
Myeloid Dendritic Cells (mDCs) Enhanced antigen presentationInterleukin-12 (IL-12), TNF-α
Macrophages Activation and phagocytosisTNF-α, Interleukin-6 (IL-6)
B Cells Proliferation and antibody production---
Natural Killer (NK) Cells Increased cytotoxic activity---

Development and Application of Advanced In Vitro Co-culture Systems

To better mimic the complex interactions within a tumor microenvironment, advanced in vitro models such as co-culture systems are being developed. frontiersin.orghubrecht.eu These systems involve growing different cell types together, for instance, cancer cells and immune cells, to study their interactions. crownbio.com

While specific studies detailing the use of Guretolimod in advanced co-culture systems are not extensively published in the public domain, the principles of such systems are relevant. These models would allow researchers to investigate how Guretolimod-activated immune cells, such as cytotoxic T lymphocytes, recognize and kill tumor cells. They can also be used to study the impact of Guretolimod on the expression of immune checkpoint molecules on both tumor and immune cells. The insights gained from these sophisticated in vitro models are invaluable for predicting the in vivo efficacy of immunomodulatory agents like Guretolimod.

In Vivo Assessment of Immunological Effects in Animal Models

Animal models, particularly rodent models, are indispensable for evaluating the systemic effects of a drug and its therapeutic potential in a living organism before human clinical trials. nih.govdovepress.com

Modulation of Systemic and Local Immune Responses in Rodent and Other Preclinical Models

In various preclinical animal models, Guretolimod has demonstrated the ability to modulate both systemic and local immune responses. frontiersin.orgresearchgate.net Following administration, Guretolimod activates immune cells, leading to a measurable increase in the levels of systemic cytokines. This systemic immune activation is a hallmark of TLR7 agonist activity.

Locally, within the tumor microenvironment, Guretolimod has been shown to induce changes that are favorable for an anti-tumor immune response. This includes the increased infiltration of immune cells, such as dendritic cells and T cells, into the tumor. The activation of these cells within the tumor can help to overcome the immunosuppressive nature of the tumor microenvironment.

Evaluation of Guretolimod (hydrochloride)'s Influence on Anti-tumor Immunity in Established Preclinical Cancer Models

The anti-tumor efficacy of Guretolimod has been evaluated in several preclinical cancer models. nih.govresearchgate.net These models often involve transplanting tumor cells into mice to create a syngeneic tumor model, where the tumor and the mouse are from the same genetic background, allowing for the study of a fully functional immune system. pharmaron.com

Studies in mouse models of various cancers have shown that Guretolimod can significantly reduce tumor growth. nih.govresearchgate.net This anti-tumor effect is attributed to the induction of a robust anti-tumor immune response. A key finding is the generation of tumor-specific CD8+ T cells, which are critical for directly killing cancer cells. nih.govresearchgate.net This indicates that Guretolimod can effectively initiate an adaptive immune response against the tumor. nih.gov

Furthermore, research has explored the combination of Guretolimod with other cancer therapies, such as immune checkpoint inhibitors like anti-PD-1 antibodies. In a mouse model, the combination of Guretolimod and an anti-PD-1 antibody resulted in enhanced anti-tumor effects and induced effector memory T cells, suggesting a durable response. researchgate.net This synergistic effect highlights the potential of Guretolimod to transform "cold" tumors, which are not responsive to immunotherapy, into "hot" tumors with a strong immune infiltrate. nih.gov

The table below presents a summary of findings from preclinical cancer models investigating Guretolimod.

Preclinical ModelKey FindingsObserved Immunological Effects
Mouse Melanoma Model Significant tumor reduction. nih.govGeneration of tumor-specific CD8+ T cells. nih.govresearchgate.net
Syngeneic Mouse Models Elimination of tumors. researchgate.netInitiation of an adaptive immune response. nih.govresearchgate.net
CT26, LM8, 4T1 Mouse Models Enhanced anti-tumor activity when combined with radiotherapy. researchgate.netIncreased expression of anti-tumor effector molecules (Gzmb, Il12). researchgate.net
Mouse Model (with anti-PD-1) Enhanced anti-tumor effect compared to monotherapy. researchgate.netSignificant induction of effector memory T cells. researchgate.net

Identification of Pharmacodynamic Biomarkers in Preclinical Biological Fluids and Tissues

Pharmacodynamic (PD) biomarkers are crucial in preclinical research to understand a drug's effect on its target and the subsequent biological response. frontiersin.org For Guretolimod (DSP-0509), preclinical investigations have identified several key PD biomarkers in biological fluids and tumor tissues, indicating its target engagement and downstream immunological effects.

In preclinical mouse models, intravenous administration of Guretolimod led to a dose-dependent induction of various cytokines and chemokines in the plasma. frontiersin.org Notably, a significant increase in Interferon-alpha (IFNα), a hallmark of plasmacytoid dendritic cell (pDC) activation by a TLR7 agonist, was observed. researchgate.netfrontiersin.org This systemic cytokine response was transient, with levels returning to baseline within 24 hours. frontiersin.org

Within the tumor microenvironment, Guretolimod treatment resulted in the upregulation of genes associated with an active immune response. Analysis of tumor tissue from mouse models demonstrated an increase in the expression of Interferon-gamma (IFN-γ) signature genes. researchgate.net Furthermore, an elevation in the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells was observed, which is critical for the presentation of tumor antigens to cytotoxic T lymphocytes. researchgate.net

A summary of key pharmacodynamic biomarkers identified in preclinical studies of Guretolimod is presented in the table below.

Biomarker CategorySpecific BiomarkerBiological MatrixObservation
Cytokines/Chemokines Interferon-alpha (IFNα)PlasmaIncreased levels post-administration researchgate.netfrontiersin.org
Inflammatory CytokinesPlasma, BloodInduction observed in mouse and human blood researchgate.net
Inflammatory ChemokinesPlasmaIncreased levels post-administration frontiersin.org
Gene Expression IFN-γ signature genesTumor TissueUpregulation researchgate.net
Cell Surface Markers MHC Class ITumor CellsIncreased expression researchgate.net

Research on Innate and Adaptive Immune Response Mechanisms in Preclinical Settings

Guretolimod's mechanism of action is rooted in its ability to bridge the innate and adaptive immune systems through the activation of TLR7. researchgate.netnih.gov Preclinical research has elucidated the specific cellular and molecular responses that contribute to its anti-tumor effects.

Innate Immune Response:

The primary target of Guretolimod is the TLR7 receptor, which is predominantly expressed on pDCs. biospace.comfrontiersin.org Preclinical studies have confirmed that Guretolimod activates bone marrow-derived dendritic cells (BMDCs), leading to the secretion of type I interferons and other inflammatory cytokines. frontiersin.orgacir.org This activation of the innate immune system is a critical first step in initiating a broader anti-tumor response. nih.govfrontiersin.org

Single-cell RNA sequencing analysis of tumors from mouse models treated with Guretolimod revealed a significant expansion of various immune cell populations, including Natural Killer (NK) cells, monocytes, and granulocytes. frontiersin.org Conversely, a decrease in the percentage of macrophages was noted. frontiersin.org The activation of NK cells, which are part of the innate immune system, contributes to direct tumor cell killing.

Adaptive Immune Response:

The innate immune activation triggered by Guretolimod subsequently leads to the priming and activation of the adaptive immune system. nih.gov A key finding from preclinical models is the generation of tumor-specific cytotoxic T lymphocytes (CTLs), which are crucial for recognizing and eliminating cancer cells. researchgate.netbiospace.comnih.gov Studies have shown an increase in the infiltration of CD8+ T cells into the tumor microenvironment following Guretolimod treatment. researchgate.net

Furthermore, Guretolimod was found to increase the population of effector memory T cells within the tumor, suggesting the potential for a durable, long-term anti-tumor response. researchgate.net The compound also led to an expansion of CD4+ T cells. frontiersin.org Interestingly, an increase in CD4+ regulatory T cells (Tregs) was also observed, which prompted investigations into combination therapies to mitigate this potentially immunosuppressive effect. frontiersin.orgresearchgate.net Additionally, a decrease in the levels of myeloid-derived suppressor cells (MDSCs), which are known to inhibit anti-tumor immunity, was reported in the tumor microenvironment. researchgate.net

The table below summarizes the key findings on the effects of Guretolimod on the innate and adaptive immune responses in preclinical settings.

Immune System BranchCell Type / MechanismKey Research Findings
Innate Immunity Plasmacytoid Dendritic Cells (pDCs)Activation and induction of Type I Interferon secretion researchgate.netbiospace.comfrontiersin.org
Natural Killer (NK) CellsExpansion of NK cell population in the tumor frontiersin.org
Monocytes/GranulocytesIncreased populations within the tumor frontiersin.org
MacrophagesDecreased population within the tumor frontiersin.org
Adaptive Immunity Cytotoxic T Lymphocytes (CTLs/CD8+ T cells)Generation of tumor-specific CTLs and increased tumor infiltration researchgate.netbiospace.comnih.gov
Effector Memory T CellsIncreased population in the tumor, suggesting durable response researchgate.net
CD4+ T CellsExpansion of the CD4+ T cell population frontiersin.org
Regulatory T Cells (Tregs)Increased presence within the tumor frontiersin.orgresearchgate.net
Myeloid-Derived Suppressor Cells (MDSCs)Decreased levels in the tumor microenvironment researchgate.net

Structure Activity Relationship Sar and Design Principles for Guretolimod Hydrochloride and Its Analogs

Elucidation of Essential Pharmacophores for TLR7 Agonist Function

Guretolimod (B3322590) (also known as DSP-0509) is a synthetic small molecule characterized by a unique pyrimidine (B1678525) scaffold, which distinguishes it from many earlier TLR7 agonists that are based on an imidazoquinoline framework. frontiersin.org The agonist function of Guretolimod and related molecules is dictated by a specific three-dimensional arrangement of chemical features, known as a pharmacophore, that facilitates high-affinity binding to the TLR7 receptor.

Pharmacophore models for TLR7 agonists have been developed to identify these crucial features. A widely accepted model suggests that an effective TLR7 agonist pharmacophore consists of key interaction points, including:

A Hydrogen Bond Donor: This feature is critical for interacting with specific amino acid residues within the TLR7 binding pocket.

A Hydrogen Bond Acceptor: This site complements the hydrogen bond donor, forming another key interaction to anchor the molecule correctly.

Hydrophobic Regions: These areas of the molecule engage with nonpolar pockets in the receptor, contributing significantly to binding affinity and stability. researchgate.net

A Heterocyclic Core: The aromatic ring system, such as the pyrimidine core in Guretolimod or the imidazoquinoline core in other agonists, serves as the central scaffold, positioning the other pharmacophoric elements in the correct spatial orientation for receptor engagement. frontiersin.orgnih.gov

In Guretolimod, the pyrimidine ring and its substituents, including the amine and ether functionalities, are precisely arranged to fulfill these pharmacophoric requirements, enabling it to selectively activate TLR7. frontiersin.org Notably, while many imidazoquinoline-based agonists also show activity at the closely related TLR8, Guretolimod displays high selectivity for TLR7, suggesting its unique scaffold interacts differently with the two receptors. frontiersin.org

Rational Design of Guretolimod Analogs: Impact of Structural Modifications on Biological Activity

The principles of rational design guide the systematic modification of a lead compound like Guretolimod to optimize its biological activity, selectivity, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies involve synthesizing analogs with targeted structural changes and evaluating their impact on TLR7 agonistic potency.

While specific SAR data for Guretolimod analogs is limited in publicly available literature, extensive research on other TLR7 agonist scaffolds, such as imidazoquinolines, provides a clear framework for understanding the effects of structural modifications. nih.govnih.gov These studies reveal several key principles that are applicable to the rational design of novel pyrimidine-based analogs:

Modification of the Core Scaffold: Replacing the central heterocyclic ring system, for instance, from an imidazole (B134444) to a triazole, can lead to a complete loss of activity, highlighting the critical role of the core in maintaining the correct geometry for receptor binding. nih.gov

Substituents on the Heterocycle: The nature and position of substituents are paramount. For example, in the imidazoquinoline series, the 4-amino group is essential for activity. nih.gov Similarly, for Guretolimod, modifications to the substituents on the pyrimidine ring would be expected to significantly alter potency and selectivity.

Side Chain Modifications: Alterations to aliphatic or aromatic side chains can profoundly influence activity. SAR studies on N1-benzyl-C2-alkyl imidazoquinolines demonstrated a clear relationship between the length of the C2-alkyl chain and TLR7 potency, with a butyl group being optimal. nih.gov For Guretolimod, the ether-linked side chain and the N-alkyl substituent are key targets for modification to fine-tune its interaction with the receptor and improve its drug-like properties.

The following interactive table, based on SAR data for a series of 1-benzyl-2-alkyl-1H-imidazo[4,5-c]quinolin-4-amine analogs, illustrates how systematic structural changes can impact TLR7 agonist activity. This serves as a representative example of the SAR principles applied in this field.

Data is illustrative of SAR principles for TLR7 agonists and is derived from studies on the imidazoquinoline scaffold, not Guretolimod's pyrimidine scaffold.

Stereochemistry and Chiral Considerations in Guretolimod (hydrochloride) Derivatives

Chirality, or the "handedness" of a molecule, is a fundamental aspect of drug design, as biological systems like receptors are themselves chiral environments. mdpi.com Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significant differences in their biological activity, with one enantiomer (the eutomer) often being much more potent than the other (the distomer). mdpi.com

Guretolimod possesses a chiral center in its structure, meaning it exists as a pair of enantiomers. The therapeutic product is a single, specific enantiomer, indicating that its stereochemistry is critical for its biological function. The interaction between a small molecule and its protein target is highly dependent on a precise three-dimensional fit. The specific spatial arrangement of the atoms and functional groups around Guretolimod's chiral center is optimized for interaction with the amino acid residues in the TLR7 binding site.

The inactive or less active enantiomer may not bind as effectively or could even interact with other receptors, potentially leading to off-target effects. Therefore, a key principle in the design and synthesis of Guretolimod and its derivatives is the control of stereochemistry to produce the enantiomerically pure, active compound. This process, often involving asymmetric synthesis or chiral separation, is essential for maximizing therapeutic efficacy and ensuring safety. frontiersin.org Studies on other chiral receptor agonists have shown that the potency difference between enantiomers can be over 100-fold, underscoring the importance of stereochemical purity. frontiersin.org

Computational Chemistry and In Silico Approaches in SAR Studies

Computational chemistry provides powerful tools to investigate SAR, predict the activity of new compounds, and understand ligand-receptor interactions at a molecular level, thereby accelerating the drug design process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For TLR7 agonists, a QSAR model is built by first curating a dataset of molecules with known TLR7 activation potencies (e.g., EC50 values). nih.gov

The process involves:

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that represent its physicochemical properties, such as electronic (partial charges), steric (molecular shape), and hydrophobic characteristics.

Feature Selection: Statistical methods are employed to select the most relevant descriptors that correlate with biological activity. nih.gov

Model Building: A statistical model, such as partial least squares (PLS), is constructed to create an equation that links the selected descriptors to the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds.

A robust QSAR model can then be used to predict the TLR7 agonist activity of novel, untested analogs of Guretolimod, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Molecular Modeling and Docking Studies with TLR7 Receptor Constructs

Molecular modeling and docking are used to visualize and predict how a ligand like Guretolimod binds to its receptor. Since the experimental crystal structure of TLR7 can be challenging to obtain, homology models are often constructed using the crystal structure of the closely related TLR8 as a template. researchgate.net

Docking simulations then place the Guretolimod molecule into the putative binding site of the TLR7 model. These simulations calculate a binding score based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. semanticscholar.org This approach allows researchers to:

Predict Binding Poses: Identify the most likely orientation of Guretolimod within the TLR7 binding pocket. researchgate.net

Identify Key Interactions: Pinpoint specific amino acid residues that form hydrogen bonds or other critical contacts with the ligand. Studies have identified two potential binding sites in TLR7, one that recognizes small molecules like Guretolimod and another that binds single-stranded RNA. nih.gov

Rationalize SAR Data: Explain why certain structural modifications enhance or diminish activity. For example, a docking study could show that adding a specific functional group allows for a new, favorable hydrogen bond with the receptor, thus explaining an observed increase in potency. nih.gov

These computational insights are invaluable for the rational design of next-generation Guretolimod analogs with improved affinity and selectivity for the TLR7 receptor.

Chemical Synthesis and Derivatization Strategies for Guretolimod Hydrochloride

Optimization of Synthetic Routes for Guretolimod (B3322590) (hydrochloride) Production

The synthesis of Guretolimod, a substituted imidazoquinoline derivative, involves multi-step sequences that require careful optimization to ensure high yields and purity, particularly for large-scale production. acs.orgd-nb.info Research efforts focus on improving reaction conditions, developing novel methodologies for key structural components, and incorporating principles of green chemistry. lboro.ac.ukpreprints.org

The core of Guretolimod is a substituted imidazoquinoline ring system. The synthesis of such heterocyclic systems often relies on established yet improvable reaction pathways. acs.orgnih.gov Innovations in this area aim to enhance efficiency and reduce the complexity of these multi-step processes.

One of the foundational reactions for creating the quinoline (B57606) portion of the molecule is the Vilsmeier-Haack reaction, which can be used to synthesize 2-chloro-3-formylquinolines from acetanilides. nih.gov These intermediates are then poised for cyclization to form the imidazole (B134444) ring. A general procedure involves reacting a 4-chloro-quinoline intermediate with an appropriate benzylamine (B48309) derivative. acs.org This is followed by reaction with an amine, such as (S)-3-aminohexane-1-ol in the case of Guretolimod's side chain, to yield the final scaffold.

Recent advancements in the synthesis of imidazoquinoline derivatives, the class of compounds to which Guretolimod belongs, have explored novel catalytic systems and reaction conditions. For instance, iodine-mediated oxidative [3+2] annulation presents a modern approach to constructing related imidazo[1,2-a]quinoxalin-4(5H)-ones. acs.org While not directly reported for Guretolimod, such methodologies highlight the ongoing search for more efficient synthetic strategies for this compound class. The optimization of a key amination step by employing microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of similar complex molecules like rilpivirine. d-nb.info

Table 1: General Synthetic Steps for Imidazoquinoline Scaffolds

Step Reaction Type Starting Materials Product Key Considerations
1 Vilsmeier-Haack Reaction Acetanilide derivatives 2-Chloro-3-formylquinolines Reagent control, temperature management. nih.gov
2 Imidazole Ring Formation 2-Chloro-3-formylquinoline, primary amines Imidazoquinoline core Choice of base and solvent, reaction time. nih.gov

The large-scale synthesis of active pharmaceutical ingredients (APIs) necessitates the adoption of green chemistry principles to minimize environmental impact and improve safety and cost-effectiveness. lboro.ac.ukresearchgate.net For imidazoquinoline synthesis, this includes using less toxic reagents, reducing the number of synthetic steps, and employing more efficient catalytic methods. d-nb.infosci-hub.se

Key areas for applying green chemistry to Guretolimod synthesis include:

Catalyst Selection: Utilizing recyclable, solid catalysts can simplify purification and reduce waste compared to homogenous acid or base catalysts. researchgate.net

Solvent Choice: Replacing high-boiling point and toxic solvents like N-methylpyrrolidin-2-one (NMP) with more environmentally benign alternatives is a critical goal. d-nb.info

Process Intensification: Techniques like continuous flow chemistry can offer significant advantages over traditional batch synthesis, including improved reaction control, higher yields, shorter reaction times, and increased safety. lboro.ac.uk A study on a shared synthetic route for multiple APIs demonstrated that transitioning to continuous flow led to a 95% isolated yield with a residence time of just 10 minutes, significantly improving the process's green credentials. lboro.ac.uk

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product reduces waste. arxiv.org Computer-Aided Retrosynthesis (CAR) tools are being developed to identify such efficient pathways from the outset. lboro.ac.ukpreprints.org

Synthesis of Chemically Modified Guretolimod Probes for Receptor Mapping and Target Engagement Studies

To understand how Guretolimod interacts with its target, TLR7, researchers require specialized chemical probes. chemicalprobes.org These probes are derivatives of the parent molecule, modified to include a reporter tag or a reactive group, while ideally retaining the original binding affinity. nih.govmq.edu.au

The synthesis of such probes involves appending a linker to a position on the Guretolimod molecule that is not critical for TLR7 binding. This linker can then be attached to various functional moieties. A common strategy involves designing probes with three key components: a binding group (the Guretolimod scaffold), a reporter tag for detection, and a linker connecting them. mq.edu.au

For target engagement studies, competitive binding assays are often employed. nih.gov In this setup, a fluorescently labeled probe competes with the unlabeled drug (Guretolimod) for binding to the target protein. The displacement of the fluorescent probe can be measured to quantify the target occupancy of the drug. nih.gov The development of cell-permeable probes, for instance using NanoBRET (Nano Bioluminescence Resonance Energy Transfer) technology, allows for the measurement of target engagement in living cells. mdpi.com

Development of Radiolabeled or Fluorescent Guretolimod Derivatives for Research Applications

Radiolabeled and fluorescent derivatives are indispensable tools for a range of research applications, including in vitro assays, cellular imaging, and in vivo biodistribution studies. olemiss.edursc.org

Fluorescent Derivatives: The synthesis of fluorescent probes often involves conjugating a fluorophore (a fluorescent dye) to the Guretolimod molecule. rsc.org The choice of fluorophore depends on the specific application, considering factors like emission wavelength, quantum yield, and photostability. The conjugation chemistry must be carefully selected to link the fluorophore without disrupting the drug's ability to bind to TLR7. Thiol-maleimide addition is one chemo-selective reaction used under mild conditions to attach labels to molecules. uniupo.it

Radiolabeled Derivatives: For applications like Positron Emission Tomography (PET) imaging, Guretolimod can be labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The synthesis of these radiotracers is challenging due to the short half-lives of the isotopes, requiring rapid and highly efficient radiolabeling procedures. Alternatively, labeling can be achieved by preparing a precursor molecule that is then conjugated to a chelator (e.g., AAZTA), which can securely hold a metallic radionuclide like Gallium-68 (⁶⁸Ga). uniupo.it

Table 2: Examples of Probes and Derivatives for Drug Research

Derivative Type Label/Tag Purpose Synthetic Strategy Reference
Fluorescent Probe Fluorophore (e.g., BODIPY, Cyanine dyes) Cellular imaging, competitive binding assays, TR-FRET, NanoBRET Conjugation of a dye to a non-critical position on the Guretolimod scaffold via a linker. mdpi.combiorxiv.org
Radiolabeled Tracer Radionuclide (e.g., ¹¹C, ¹⁸F, ⁶⁸Ga) PET imaging, biodistribution studies Rapid incorporation of a short-lived isotope or conjugation to a radionuclide-chelator complex. uniupo.it
Affinity Probe Biotin, Photo-affinity label Target identification, pull-down assays Attachment of a high-affinity tag for purification of the drug-protein complex. nih.gov

| Activity-Based Probe | Electrophilic "warhead" | Covalent labeling of the target's active site for functional studies. | Incorporation of a reactive group (e.g., α-chloroacetamide) that forms a covalent bond with the target protein. | nih.govd-nb.info |

Advanced Methodological Approaches in Guretolimod Hydrochloride Research

High-Throughput Screening (HTS) Methodologies for Novel TLR7 Agonists

The discovery of novel TLR7 agonists like Guretolimod (B3322590) is often preceded by High-Throughput Screening (HTS), a drug discovery process that allows for the automated testing of large numbers of chemical compounds against a specific biological target. bmglabtech.com HTS is instrumental in identifying "hits" or "leads"—molecules that interact with the target in a desired manner—from vast compound libraries. bmglabtech.com

The process for identifying new TLR7 agonists typically involves several key steps:

Assay Development: A robust and sensitive assay is developed to measure TLR7 activation. This is often a cell-based reporter assay, for instance, using a human cell line like THP-1 cells engineered to produce a measurable signal (e.g., luminescence) upon the activation of a transcription factor, such as NF-κB, which is downstream of TLR7 signaling. nih.gov

Primary Screening: A large library of small molecules, potentially numbering in the hundreds of thousands, is screened using the developed assay. nih.gov This initial screen is designed to identify any compound that shows activity against the target. Automation, robotics, and liquid handling devices are crucial at this stage to manage the scale and speed required. bmglabtech.comwikipedia.org

Hit Confirmation and Counterscreening: Initial hits are re-tested to confirm their activity. wikipedia.org Counterscreens are then employed to eliminate false positives and to assess selectivity. For example, in the search for TLR7 agonists, compounds might be tested against other TLRs, such as TLR8, to identify selective or dual-acting molecules. acs.org A unique HTS approach may involve using primary human cells, such as peripheral blood mononuclear cells (PBMCs), to better predict the efficacy and toxicity of lead candidates early in the discovery program. nih.gov

Lead Optimization: Confirmed hits with desirable activity and selectivity profiles undergo medicinal chemistry efforts to optimize their properties, leading to the development of potent and specific drug candidates like Guretolimod. acs.org

A study focused on discovering new immunomodulatory combinations utilized a high-throughput screen of over 40,000 combinations of immune agonists and small molecules to observe their effect on key immune regulatory transcription factors. frontiersin.org This type of large-scale screening is fundamental to identifying novel agonist candidates. frontiersin.org

Application of Omics Technologies (Transcriptomics, Proteomics, Metabolomics) to Elucidate Guretolimod Effects

Omics technologies offer a holistic view of the molecular changes induced by a compound by analyzing entire sets of biological molecules like RNA, proteins, and metabolites. humanspecificresearch.orgbiobide.com

Transcriptomics: Transcriptomics, the study of the complete set of RNA transcripts, is a powerful tool to understand the gene expression changes induced by Guretolimod. illumina.comwikipedia.org Single-cell RNA sequencing (scRNA-seq) has been specifically used to examine the effects of Guretolimod (DSP-0509) on tumor-infiltrating lymphocytes (TILs) in mouse models. researchgate.net This high-resolution analysis revealed that Guretolimod treatment led to an expansion of immune cell populations, including Natural Killer (NK) cells and various T cell subsets. researchgate.net When combined with an anti-PD-1 antibody, Guretolimod significantly increased the cluster of CD8+ T cells expressing key effector and immune-regulatory genes. researchgate.net

Cell Type/ClusterKey Upregulated Genes with Combination TreatmentImplied Function
CD8+ T CellsGzmb, Prf1, Ctla4, IcosEnhanced cytotoxicity and T-cell activation
Immune CellsGzmb, Il12Increased expression of anti-tumor effector molecules

Proteomics: Proteomics involves the large-scale study of proteins and their functions. humanspecificresearch.org While specific proteomic studies detailing the global effects of Guretolimod are not widely published, the methodology is critical in the field of TLR7 research. For instance, 2-DE gel-based proteomics has been used to identify novel proteins regulated by TLR7/8 activation in human macrophages. researchgate.net This approach revealed that stimulating macrophages with TLR7/8 agonists like R848 and R837 upregulated the expression of proteins involved in membrane trafficking (Rab7) and oxidative stress responses (glutathione peroxidase, peroxiredoxins). researchgate.net Such techniques could be applied to map the full spectrum of protein expression changes and post-translational modifications in various immune cells following Guretolimod administration, providing deeper mechanistic insights.

Metabolomics: Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system. humanspecificresearch.orgnih.gov There is significant potential in applying metabolomics to understand the functional consequences of Guretolimod-induced immune activation. By profiling the metabolic changes within immune cells or the tumor microenvironment, researchers could uncover how Guretolimod affects cellular energy pathways and the production of bioactive small molecules. An integrated mass-spectrometry pipeline, for example, can be used to identify microbiota-dependent metabolites, demonstrating the power of metabolomics to link the function of specific biological systems to chemical readouts. nih.gov Applying such a pipeline could reveal how Guretolimod-activated immune cells alter their metabolic state to support their effector functions.

Flow Cytometry and Mass Cytometry for Detailed Immune Cell Phenotyping and Functional Analysis

Flow cytometry is an indispensable technology for characterizing and quantifying distinct subpopulations of cells within a larger, heterogeneous population. nih.govmiltenyibiotec.com It is routinely used in Guretolimod research to analyze changes in immune cell populations in blood and tissues. spandidos-publications.combmj.com

This technique allows for the detailed phenotyping of immune cells by using fluorescently-conjugated antibodies that bind to specific cell surface or intracellular proteins (markers). nih.govnih.gov In studies involving TLR7 agonists, flow cytometry is used to:

Quantify Immune Cell Subsets: Measure the frequency and absolute numbers of T cells (e.g., CD4+, CD8+), B cells, NK cells, and myeloid cells. frontiersin.org

Assess Activation Status: Analyze the expression of activation markers, such as CD69 on T cells or CD86 and PD-L1 on macrophages and dendritic cells. spandidos-publications.comnih.gov

Analyze Functional Markers: Detect intracellular cytokines or cytotoxic molecules like granzymes to assess the functional capacity of immune cells following stimulation. precisionformedicine.com

For example, research on the TLR7/8 agonist R848 used flow cytometry to demonstrate an increase in activated CD4+CD69+ T cells in the peripheral blood of treated mice. spandidos-publications.com Similarly, studies with other TLR7 agonists have used flow cytometry to show the upregulation of PD-L1 and CD86 on macrophages, indicating their activation. nih.gov In studies of Guretolimod (DSP-0509), analysis showed an increase in cytotoxic T lymphocytes (CTLs) in the spleens of treated mice. researchgate.net

Analysis GoalCell TypeMarkers AnalyzedTLR7 Agonist Context
Assess T Cell ActivationCD4+ T CellsCD4, CD69Increased activated T cells in peripheral blood. spandidos-publications.com
Assess Macrophage ActivationMacrophagesPD-L1, CD86Upregulation of activation markers in vitro. nih.gov
Phenotype T Cell SubsetsT CellsCD8, CD62L, CD127Increased effector memory T cell populations. researchgate.net
Quantify Cytotoxic CellsT Cells, NK CellsCD8, NK cell markersEnrichment and activation of NK and CD8+ T cells. bmj.com

Mass cytometry (CyTOF) is an advanced version of this technology that uses heavy metal isotopes instead of fluorochromes, allowing for the simultaneous analysis of over 40 parameters on a single-cell level with minimal signal overlap. This high-dimensional capability enables an even more detailed and comprehensive dissection of the immune system's response to Guretolimod, uncovering rare cell populations and complex phenotypic changes that might be missed by conventional flow cytometry.

Systems Biology and Network Pharmacology for Comprehensive Pathway Analysis

Systems biology and network pharmacology provide a holistic framework for understanding the complex interactions between a drug, its targets, and the broader biological system. nih.govresearchgate.net Instead of focusing on a single molecular target, these approaches integrate large-scale omics data to model the intricate network of pathways affected by a drug. frontiersin.org

For a compound like Guretolimod, which activates a master regulator of the innate immune system (TLR7), the downstream effects are widespread. nih.govsumitomo-pharma.com Network pharmacology can be used to:

Map Drug-Target Interactions: Build networks that connect Guretolimod to TLR7 and then to all subsequent signaling proteins (e.g., MyD88, IRAKs, TRAF6) and transcription factors (e.g., IRF7, NF-κB).

Identify Key Pathways: Analyze the network to identify the most significantly perturbed biological pathways, such as interferon signaling, cytokine production, and antigen presentation.

Predict Drug Effects: Use computational models to simulate the system's response to the drug, predicting both therapeutic efficacy and potential off-target effects. frontiersin.org

Discover Biomarkers: By analyzing the network topology, researchers can identify central nodes or "hubs" that are critical for the drug's effect, which can serve as biomarkers for treatment response.

A systems biology approach integrates genomics, transcriptomics, and proteomics data to build a multi-layered model of Guretolimod's mechanism of action. nih.gov This provides a comprehensive view of how the initial TLR7 activation signal is propagated through the cellular machinery to produce a coordinated anti-tumor immune response, involving a network of cytokines, chemokines, and activated immune cells. researchgate.netfrontiersin.org

Prospective Research Directions and Future Avenues for Guretolimod Hydrochloride Investigation

Conceptual Exploration of Guretolimod (B3322590) (hydrochloride)'s Therapeutic Applicability in Immunological Diseases (excluding human trials)

While much of the focus for TLR7 agonists has been on cancer, their immunomodulatory capabilities suggest potential applications in other immunological diseases. The role of TLR7 in autoimmunity is complex; aberrant TLR7 activation is linked to the pathogenesis of diseases like lupus, where it can drive inflammatory responses. jrheum.orgnih.gov Conversely, controlled TLR7 stimulation could potentially induce a state of tolerance or hyporesponsiveness, thereby dampening harmful autoimmune reactions. pnas.org

Preclinical research using synthetic TLR7 agonists has provided proof-of-concept for this dual role. In one key study, repeated low-dose administration of a synthetic TLR7 agonist was shown to induce hyporesponsiveness to other TLR activators. pnas.org This led to a reduction in neural inflammation in an experimental allergic encephalomyelitis (EAE) model, which mimics multiple sclerosis. pnas.orginnoserlaboratories.comcriver.commdbneuro.comnih.gov The same study also demonstrated that this TLR7-induced tolerance could limit inflammation in a passive antibody-mediated arthritis model, a preclinical representation of rheumatoid arthritis. pnas.orgchempartner.com These effects were found to be dependent on bone marrow-derived cells but not T or B lymphocytes. pnas.org

These findings suggest a conceptual framework for investigating Guretolimod in autoimmune contexts. Preclinical studies could explore whether a similar induction of tolerance can be achieved with Guretolimod in various autoimmune disease models.

Common Preclinical Models for Autoimmune Disease Research:

Disease ModelDescriptionRelevance
Experimental Autoimmune Encephalomyelitis (EAE) An inflammatory demyelinating disease of the central nervous system induced in animals, serving as a model for Multiple Sclerosis. innoserlaboratories.comcriver.commdbneuro.comnih.govAllows for the study of neuroinflammation and the effects of immunomodulatory agents on disease progression. nih.gov
Collagen-Induced Arthritis (CIA) A model for rheumatoid arthritis where an immune response is triggered by collagen type II, leading to polyarthritis. chempartner.comShares pathological and immunological features with human rheumatoid arthritis, making it suitable for testing anti-inflammatory and immunomodulatory therapies. chempartner.com
Lupus Mouse Models (e.g., MRL/lpr, NZB/W F1) Spontaneous or induced models that develop lupus-like symptoms, including the production of autoantibodies and kidney damage (lupus nephritis). nih.govbiorxiv.orgredoxis.seUseful for dissecting the genetic and cellular mechanisms of lupus and for the preclinical screening of potential treatments. nih.gov
Imiquimod-Induced Psoriasis Model Topical application of the TLR7 agonist imiquimod (B1671794) induces skin inflammation that resembles human psoriasis.While Guretolimod is a TLR7 agonist, this model could be used to study the downstream effects of TLR7 activation on skin inflammation and to test potential inhibitory pathways.

Future preclinical research could involve administering Guretolimod in these models to assess its impact on disease severity, cytokine profiles, and the balance of effector and regulatory immune cells. Such studies would be crucial in determining whether Guretolimod's potent immunostimulatory properties can be harnessed for therapeutic benefit in diseases characterized by dysregulated immunity.

Investigation of Combination Immunotherapy Strategies with Guretolimod (hydrochloride) in Preclinical Models

The rationale for combining Guretolimod with other immunotherapies stems from the goal of creating a more robust and durable anti-tumor response. criver.com Guretolimod, by activating TLR7, stimulates the innate immune system, leading to the production of type I interferons and the activation of dendritic cells (DCs), natural killer (NK) cells, and macrophages. nih.govresearchgate.netmedchemexpress.com This can help to turn immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are more susceptible to adaptive immune responses. researchgate.net This sets the stage for synergy with therapies that target the adaptive immune system, such as immune checkpoint inhibitors.

Preclinical studies have already demonstrated the promise of this approach. In murine tumor models, the combination of Guretolimod (DSP-0509) with an anti-PD-1 antibody resulted in significantly suppressed tumor growth compared to either treatment alone. researchgate.net This enhanced effect was associated with an increase in tumor-infiltrating CD8+ T cells, including effector memory T cells, and a higher expression of MHC class I on tumor cells. jrheum.orgresearchgate.net Notably, all mice that responded to this combination therapy were able to reject a subsequent tumor rechallenge, indicating the establishment of long-term immunity. jrheum.org

Similar synergistic effects have been observed when Guretolimod is combined with an anti-CTLA-4 antibody. researchgate.net This combination also led to increased expression of IFN-gamma signature genes and a decrease in polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs), which are known to inhibit anti-tumor immunity. researchgate.net

Key Findings from Preclinical Combination Studies:

CombinationPreclinical ModelKey Findings
Guretolimod (DSP-0509) + Anti-PD-1 Antibody LM8 osteosarcoma model, CT26 colon carcinoma, 4T1 breast cancer jrheum.orgresearchgate.netSignificant tumor growth suppression, increased CD8+ T cells and effector memory T cells, increased MHC class I expression on tumor cells, rejection of tumor rechallenge. jrheum.orgresearchgate.net
Guretolimod (DSP-0509) + Anti-CTLA-4 Antibody Syngeneic mouse models researchgate.netSuppressed tumor growth, increased IFN-gamma signature genes. researchgate.net
Guretolimod (DSP-0509) + AXL Inhibitor In vivo tumor modelIncreased anti-tumor efficacy, amplified TNFα secretion from macrophages. researchgate.net

Future preclinical research should continue to explore other rational combinations. This could include combining Guretolimod with other checkpoint inhibitors (e.g., LAG-3, TIM-3), co-stimulatory agonists (e.g., OX40, 4-1BB), or other innate immune modulators. Investigating the optimal sequencing and timing of these combination therapies will also be critical to maximizing their synergistic potential. unige.ch

Research into Novel Formulation and Delivery Systems for Enhanced Immunological Impact in Preclinical Systems

While Guretolimod's high water solubility allows for systemic intravenous administration, a key advantage over some other TLR7 agonists, the development of novel formulation and delivery systems could further enhance its therapeutic index. jrheum.orgresearchgate.net The primary challenges for small molecule TLR agonists include managing systemic toxic effects and ensuring targeted delivery to the desired immune cells or tissues. researchgate.net Biomaterial-based drug delivery systems offer a promising solution to these issues. researchgate.net

Novel drug delivery systems (NDDS) can improve the efficacy and safety of therapeutic agents by altering their biodistribution and release kinetics. frontiersin.orgyoutube.com For a compound like Guretolimod, the goals of a novel delivery system would be to:

Increase its concentration in the tumor microenvironment or lymphoid organs.

Enhance uptake by specific target cells, such as antigen-presenting cells (APCs).

Provide a sustained release to prolong the immune response.

Minimize systemic exposure to reduce potential side effects.

Examples of Novel Drug Delivery Systems Relevant to TLR Agonists:

Delivery SystemDescriptionPotential Advantages for Guretolimod
Nanoparticles (e.g., liposomes, polymeric nanoparticles) Encapsulate the drug in a nanoscale carrier, which can be engineered for targeted delivery. bmj.comfrontiersin.orgCan improve solubility, protect the drug from degradation, and be targeted to tumors or immune cells. bmj.comfrontiersin.org
Conjugates (e.g., antibody-drug conjugates, polymer-drug conjugates) Covalently link the drug to a targeting moiety, such as an antibody or a polymer. bmj.comlarvol.comEnables highly specific delivery to cells expressing the target antigen, potentially increasing efficacy and reducing off-target effects. larvol.com
Supramolecular Delivery (e.g., cyclodextrins) Use host-guest chemistry to non-covalently encapsulate the drug, improving its properties. bmj.comCan enhance drug loading and target specific cell types, such as tumor-associated macrophages (TAMs). bmj.com
In-situ Forming Implants Gels or depots that are injected as a liquid and solidify at the target site, providing sustained local release. bmj.comCould be used for intratumoral administration, concentrating the immune-stimulating effect within the tumor. bmj.com

Preclinical research in this area could involve formulating Guretolimod into various nanocarriers and evaluating their efficacy and toxicity in animal models. For instance, developing a Guretolimod-loaded nanoparticle that targets dendritic cells could significantly enhance T cell priming. Alternatively, an antibody-drug conjugate that delivers Guretolimod directly to tumor cells could maximize its local immunomodulatory effects while minimizing systemic cytokine release. larvol.com These advanced formulations represent a critical next step in optimizing the therapeutic potential of Guretolimod.

Exploration of Immunological Memory Formation Induced by Guretolimod (hydrochloride) in Preclinical Models

A key goal of any immunotherapy is the induction of long-lasting immunological memory, which provides durable protection against disease recurrence. mdpi.com Immunological memory is the adaptive immune system's ability to respond more rapidly and effectively to previously encountered antigens. mdpi.com This is mediated by long-lived memory T and B cells that persist after the initial infection or treatment has resolved. mdpi.com

TLR agonists like Guretolimod are well-positioned to induce robust immunological memory because they serve as a bridge between the innate and adaptive immune systems. jrheum.org By activating innate immune cells, they create a pro-inflammatory environment that is conducive to the development of a strong T cell response, a prerequisite for memory formation. jrheum.org

Preclinical evidence strongly suggests that Guretolimod can induce immunological memory. In a murine osteosarcoma model, mice that had their tumors eradicated by a combination of Guretolimod and an anti-PD-1 antibody were protected from a subsequent rechallenge with the same tumor cells, demonstrating the presence of effective, long-term anti-tumor immunity. jrheum.org This memory response is likely driven by the observed increase in effector memory T cell populations (CD8⁺CD62L⁻CD127⁺) within the tumor. jrheum.org

Key Cellular Components of Immunological Memory:

Cell TypeRole in MemoryRelevance to Guretolimod
Memory T Cells (Tcm, Tem, Trm) Provide long-term surveillance and rapid recall responses upon re-exposure to antigen.Guretolimod treatment, especially in combination with checkpoint inhibitors, has been shown to increase effector memory T cell populations in preclinical models. jrheum.org
Memory B Cells Differentiate rapidly into plasma cells upon antigen re-encounter, producing high-affinity antibodies.While less directly studied for Guretolimod, TLR7 activation is known to be involved in B cell activation and germinal center reactions, which are crucial for memory B cell formation.
Long-Lived Plasma Cells Reside in the bone marrow and continuously secrete antibodies for long periods.The induction of a strong, T-cell dependent B cell response, facilitated by Guretolimod, could support the generation of long-lived plasma cells.

Future preclinical research should aim to further characterize the immunological memory induced by Guretolimod. This could involve detailed phenotypic and functional analysis of memory T and B cell populations in various tumor models. Studies could track the persistence of these cells over time and assess their ability to protect against late tumor rechallenges. Furthermore, investigating the epigenetic modifications in memory lymphocytes following Guretolimod treatment could provide insights into the molecular basis of the long-term protection observed. Understanding how to best promote the formation of a durable memory response will be critical for translating the initial successes of Guretolimod into long-term clinical benefits.

Q & A

Q. What is the mechanism of action of Guretolimod hydrochloride as a TLR7 agonist in modulating anti-tumor immune responses?

Guretolimod activates Toll-like receptor 7 (TLR7) expressed on plasmacytoid dendritic cells, leading to cytokine induction (e.g., IFN-α, IL-12) and subsequent cytotoxic T lymphocyte (CTL) activation. This immune activation promotes anti-cancer activity and may induce memory T cells for sustained responses . Researchers should validate TLR7 binding affinity (e.g., competitive assays) and measure cytokine release profiles in vitro using human dendritic cell lines or primary cells.

Q. What in vitro and in vivo models are recommended for evaluating the immunostimulatory effects of this compound?

  • In vitro : Use human plasmacytoid dendritic cells (pDCs) to assess cytokine production via ELISA or multiplex assays. Co-culture with autologous T cells can measure CTL activation (e.g., flow cytometry for CD8+ granzyme B expression) .
  • In vivo : Murine tumor models (e.g., syngeneic melanoma or colon carcinoma) are suitable for evaluating tumor growth inhibition and immune cell infiltration (via immunohistochemistry or single-cell RNA sequencing) .

Q. How should researchers design preclinical studies to assess Guretolimod’s pharmacokinetics (PK) and pharmacodynamics (PD)?

  • PK : Administer Guretolimod via subcutaneous or intravenous routes in rodents or non-human primates. Collect plasma/tissue samples at timed intervals and quantify drug levels using LC-MS/MS.
  • PD : Correlate drug concentration with cytokine levels (e.g., IFN-α) and tumor regression metrics. Dose escalation studies are critical to establish a therapeutic window .

Q. What are the key considerations for validating Guretolimod’s specificity to TLR7 over other TLR subtypes?

Use TLR knockout cell lines (e.g., HEK293 cells transfected with TLR7 vs. TLR8/9) to confirm receptor specificity. Measure NF-κB or IRF7 activation via luciferase reporter assays . Cross-reactivity with TLR8 (common in imidazoquinoline analogs) should be ruled out.

Q. Which biomarkers are indicative of Guretolimod’s efficacy in early-phase clinical trials?

  • Primary : Serum IFN-α levels (ELISA) and tumor-infiltrating CD8+ T cells (flow cytometry).
  • Secondary : Peripheral blood mononuclear cell (PBMC) activation markers (e.g., CD69, CD25) and tumor PD-L1 expression .

Advanced Research Questions

Q. How can researchers address variability in cytokine induction profiles observed across different TLR7 agonist formulations, including this compound?

Variability may stem from differences in drug solubility, formulation excipients, or cell-type-specific responses. Standardize in vitro assays using identical cell sources (e.g., commercially available pDCs) and control for endotoxin contamination. Dose-response curves and time-course studies can identify optimal stimulation windows .

Q. What experimental strategies are effective in resolving contradictory data between Guretolimod’s in vitro potency and in vivo efficacy?

  • Hypothesis 1 : Poor tumor penetration. Use imaging techniques (e.g., radiolabeled Guretolimod) to assess intratumoral drug distribution.
  • Hypothesis 2 : Immune suppression in the tumor microenvironment (TME). Combine Guretolimod with checkpoint inhibitors (e.g., anti-PD-1) and evaluate TME remodeling via spatial transcriptomics .

Q. How should combination therapies involving Guretolimod be rationally designed to minimize toxicity while enhancing anti-tumor immunity?

Prioritize agents with non-overlapping toxicity profiles (e.g., radiation for localized immune activation). In preclinical models, test staggered dosing schedules (e.g., Guretolimod followed by chemotherapy) to reduce cytokine storm risks. Monitor serum IL-6 and CRP levels as toxicity markers .

Q. What methodologies are recommended for analyzing Guretolimod’s impact on immune memory in long-term studies?

  • Mouse models : Re-challenge cured mice with the same tumor cell line to assess memory T cell responses.
  • Single-cell sequencing : Track clonal expansion of antigen-specific T cells in lymphoid organs .

Q. How can researchers optimize clinical trial designs for Guretolimod in heterogeneous solid tumor populations?

  • Phase 1/2 trials : Use adaptive designs to identify patient subgroups with high TLR7 expression (via RNA-seq of biopsy samples).
  • Endpoint selection : Combine traditional RECIST criteria with immune-related response criteria (irRC) to capture delayed responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.